2,4,5-Trifluoro-3-methoxybenzonitrile
CAS No.: 112811-63-9
Cat. No.: VC20814848
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112811-63-9 |
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Molecular Formula | C8H4F3NO |
Molecular Weight | 187.12 g/mol |
IUPAC Name | 2,4,5-trifluoro-3-methoxybenzonitrile |
Standard InChI | InChI=1S/C8H4F3NO/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2H,1H3 |
Standard InChI Key | JFKKSZAQWUIHBF-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1F)F)C#N)F |
Canonical SMILES | COC1=C(C(=CC(=C1F)F)C#N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identification
2,4,5-Trifluoro-3-methoxybenzonitrile (CAS: 112811-63-9) features a benzene ring with three strategically positioned fluorine atoms at the 2, 4, and 5 positions, a methoxy group at position 3, and a nitrile functional group. Its molecular formula is C8H4F3NO with a molecular weight of 187.1 g/mol. This arrangement of substituents contributes to the compound's unique chemical behavior and potential biological activities.
Structural Features
The compound belongs to the fluorinated benzonitrile family, characterized by the presence of multiple fluorine substituents on the aromatic ring. The positioning of the fluorine atoms significantly influences the electronic distribution within the molecule, affecting its reactivity and biological properties. The methoxy group at position 3 provides additional functionality and potential for hydrogen bonding interactions, while the nitrile group serves as a versatile functional handle for further chemical modifications.
Physicochemical Properties
Physical Characteristics
Based on analysis of similar fluorinated aromatic compounds, 2,4,5-Trifluoro-3-methoxybenzonitrile likely exhibits the following physical properties:
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that facilitate its identification and structural confirmation. Similar fluorinated benzonitriles demonstrate distinct patterns in their Raman and FTIR spectra, which would be valuable for analytical purposes . The presence of fluorine atoms typically results in characteristic splitting patterns in NMR spectroscopy, providing useful structural information.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 2,4,5-Trifluoro-3-methoxybenzonitrile typically involves cyanation of appropriate precursors. Based on established synthetic approaches for similar compounds, the following routes are most common:
Cyanation of Halogenated Precursors
One primary synthetic pathway involves the cyanation of 1-bromo-2,4,5-trifluoro-3-methoxybenzene. This precursor undergoes nucleophilic substitution with cyanide sources under specific reaction conditions to yield the target compound.
Diazotization-Cyanation Sequence
Another potential synthetic approach involves diazotization of an appropriate aniline derivative followed by treatment with copper(I) cyanide. As described for similar compounds in literature, this process typically involves:
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Formation of a diazonium salt from the corresponding aniline
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Reaction with copper(I) cyanide in an appropriate solvent system
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Thermal decomposition of the intermediate to yield the nitrile product
Reaction Conditions and Optimization
The synthesis typically requires carefully controlled conditions:
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Temperature range: Often conducted at elevated temperatures (150°C) to ensure complete conversion
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Solvent selection: N-methyl-2-pyrrolidone (NMP) or similar high-boiling solvents
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Catalyst systems: Copper-based catalysts (particularly copper(I) salts)
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Reaction time: Variable depending on specific conditions, typically several hours
Biological Activity and Applications
Pharmaceutical Relevance
2,4,5-Trifluoro-3-methoxybenzonitrile has significant potential in medicinal chemistry applications due to several key features:
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The nitrile group serves as a versatile precursor for various functional groups in drug synthesis, including amides and heterocycles
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Fluorinated aromatics often demonstrate enhanced metabolic stability and membrane permeability
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The combination of fluorine substituents and the methoxy group creates a unique electronic environment that can influence binding interactions with biological targets
Antimicrobial Properties
Research suggests that compounds structurally related to 2,4,5-Trifluoro-3-methoxybenzonitrile may exhibit antimicrobial activity, particularly against Gram-positive bacteria. The mechanism potentially involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to biological efficacy.
Synthetic Utility
Beyond its direct applications, 2,4,5-Trifluoro-3-methoxybenzonitrile serves as an important building block in organic synthesis:
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The nitrile group can be transformed into various functional groups including amides, acids, amines, and heterocycles
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The fluorinated aromatic scaffold provides a valuable template for developing compounds with specific properties
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The methoxy group offers a site for further functionalization and modification
Structure-Activity Relationships
Role of Fluorine Substituents
The presence of three fluorine atoms at positions 2, 4, and 5 significantly influences the compound's properties and potential biological activity:
Comparative Analysis with Related Compounds
Comparing 2,4,5-Trifluoro-3-methoxybenzonitrile with structurally related compounds provides valuable insights into structure-activity relationships:
This comparative analysis demonstrates how subtle structural modifications can significantly impact the compound's physicochemical and biological properties.
Analytical Methods
Identification and Characterization
Several analytical techniques are particularly valuable for characterizing 2,4,5-Trifluoro-3-methoxybenzonitrile:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with characteristic splitting patterns due to fluorine-fluorine and fluorine-hydrogen coupling
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Infrared Spectroscopy: The nitrile group typically shows a characteristic absorption band at approximately 2200-2250 cm⁻¹
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Mass Spectrometry: Offers precise molecular weight determination and fragmentation patterns useful for structural confirmation
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X-ray Crystallography: Provides definitive three-dimensional structural information when crystalline samples are available
Current Research Trends and Future Directions
Synthetic Methodology Development
Current research efforts likely focus on developing more efficient and sustainable synthesis methods for 2,4,5-Trifluoro-3-methoxybenzonitrile and related compounds:
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Green chemistry approaches with reduced environmental impact
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Microwave-assisted synthesis for improved reaction efficiency
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Flow chemistry methods for continuous production
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Novel catalytic systems for improved selectivity
Medicinal Chemistry Applications
Ongoing research investigating the potential of 2,4,5-Trifluoro-3-methoxybenzonitrile in drug discovery may include:
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Development of novel antibacterial agents leveraging the compound's structural features
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Exploration of structure-activity relationships through systematic structural modifications
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Investigation of binding interactions with specific biological targets
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Design of focused compound libraries based on the fluorinated benzonitrile scaffold
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